6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one
Description
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one is a pyridazinone derivative characterized by a chlorine atom at position 6, a dichlorocyclopropylphenoxy substituent at position 3, and a ketone group at position 2. The compound’s reactivity and properties are likely influenced by its electron-withdrawing substituents and steric hindrance from the cyclopropyl moiety.
Properties
CAS No. |
499223-35-7 |
|---|---|
Molecular Formula |
C13H9Cl3N2O2 |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
6-chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]-1H-pyridazin-4-one |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-11-5-9(19)12(18-17-11)20-10-4-2-1-3-7(10)8-6-13(8,15)16/h1-5,8H,6H2,(H,17,19) |
InChI Key |
ZAKGFYIXBJOSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=CC=C2OC3=NNC(=CC3=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one involves several steps. One common method includes the reaction of 6-chloropyridazin-3(2H)-one with 2-(2,2-dichlorocyclopropyl)phenol under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Chemical Reactions Analysis
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one involves the inhibition of specific enzymes. For example, it has been shown to inhibit homogentisate solanesyltransferase, an enzyme involved in the biosynthesis of plastoquinone in plants . This inhibition disrupts the carotenoid biosynthesis pathway, leading to the bleaching of plant tissues and ultimately plant death.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dichlorocyclopropylphenoxy group introduces significant steric bulk and lipophilicity compared to simpler analogs like 6-Chloro-4-methylpyridazin-3(2H)-one. This could enhance membrane permeability in biological systems but may complicate synthetic scalability .
- Substitution patterns influence reactivity: For example, 5-Chloro-6-phenyl derivatives () undergo alkylation at position 2 under mild conditions, while methylthio-substituted analogs () require elevated temperatures and sulfur nucleophiles .
Physicochemical and Functional Implications
- Electron Effects: Chlorine atoms at positions 3 and 6 may activate or deactivate the pyridazinone ring toward electrophilic or nucleophilic attacks, depending on their electronic contributions.
Toxicity Considerations
For example:
- Chlorinated groups may generate reactive oxygen species (ROS) via metabolic activation.
- Bulky substituents like cyclopropylphenoxy could alter metabolic pathways compared to smaller groups (e.g., methyl).
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